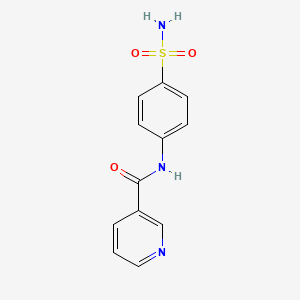

N-(4-sulfamoylphenyl)pyridine-3-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-sulfamoylphenyl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O3S/c13-19(17,18)11-5-3-10(4-6-11)15-12(16)9-2-1-7-14-8-9/h1-8H,(H,15,16)(H2,13,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWUUKGVTFGECDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301232572 | |

| Record name | N-[4-(Aminosulfonyl)phenyl]-3-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301232572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41538-37-8 | |

| Record name | N-[4-(Aminosulfonyl)phenyl]-3-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41538-37-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[4-(Aminosulfonyl)phenyl]-3-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301232572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical Trajectory and Research Evolution of Sulfonamide Based Molecular Scaffolds

The journey of sulfonamide-based molecular scaffolds in medicinal chemistry began with a landmark discovery in the 1930s. The first sulfonamide, Prontosil, was identified by Gerhard Domagk, a discovery that earned him the 1939 Nobel Prize in Medicine. researchgate.net This marked the dawn of the antibiotic era, as sulfonamides were the first class of synthetic antimicrobial agents used to systemically treat bacterial infections. researchgate.netnih.gov Early research quickly established that Prontosil was a prodrug, metabolizing in the body to its active form, sulfanilamide (B372717), which acts as a competitive inhibitor of dihydropteroate (B1496061) synthase, an essential enzyme in bacterial folic acid synthesis. researchgate.netmdpi.com

The initial success against bacterial pathogens like Streptococcus and Staphylococcus spurred extensive research into sulfonamide derivatives throughout the 1930s and 1940s. mdpi.comnih.gov This led to the development of compounds such as sulfapyridine (B1682706) for pneumonia and sulfacetamide (B1682645) for urinary tract infections. researchgate.netmdpi.com During World War II, sulfonamides were widely used to treat wound infections, significantly reducing mortality. researchgate.netmdpi.com

While the advent of penicillin and subsequent antibiotics led to a decline in the primary use of sulfonamides for bacterial infections, research into their chemical scaffold continued to evolve. researchgate.net Scientists discovered that the sulfonamide group is a versatile pharmacophore, exhibiting a wide range of biological activities beyond its antimicrobial properties. nih.govresearchgate.net This led to the development of new classes of drugs, including:

Antidiabetic agents: The observation that some sulfonamides caused hypoglycemia led to the development of sulfonylureas for the treatment of type 2 diabetes. mdpi.com

Diuretics: Thiazide diuretics, which are based on the sulfonamide structure, were developed and remain crucial in the management of hypertension and edema. nih.gov

Anticancer agents: Sulfonamides have been investigated as inhibitors of carbonic anhydrase, an enzyme implicated in certain cancers and glaucoma. nih.govresearchgate.net Compounds like indisulam (B1684377) have demonstrated the potential of this scaffold in oncology. nih.gov

Antiviral agents: The structural diversity of sulfonamides has also been explored in the development of antiviral drugs. researchgate.net

The ease of synthesis, low toxicity, and high bioavailability have sustained the relevance of the sulfonamide scaffold in modern medicinal chemistry. nih.gov Ongoing research continues to explore novel derivatives and their therapeutic applications, solidifying the sulfonamide moiety as a cornerstone in drug discovery and development. nih.govresearchgate.net

Significance of the Pyridine Carboxamide Moiety in Contemporary Chemical Biology

The pyridine-carboxamide moiety is a privileged scaffold in medicinal chemistry, recognized for its presence in numerous clinically approved drugs and its versatile role in interacting with biological targets. nih.govnih.gov Pyridine (B92270), an isostere of benzene, is a six-membered aromatic heterocycle containing a nitrogen atom. This nitrogen atom can act as a hydrogen bond acceptor and imparts distinct electronic properties compared to benzene, influencing the molecule's solubility, metabolic stability, and binding affinity. nih.govmdpi.com

The carboxamide linkage (-CONH-) is a key structural feature in many biologically active molecules, including peptides and proteins. It is a rigid and planar group capable of participating in multiple hydrogen bonding interactions as both a donor (the N-H) and an acceptor (the C=O). This allows pyridine-carboxamide derivatives to form strong and specific interactions with the active sites of enzymes and receptors.

In contemporary chemical biology and drug discovery, the pyridine-carboxamide moiety is integral to the design of molecules with a wide array of therapeutic applications:

Anticancer Activity: A significant area of research involves pyridine-carboxamide derivatives as kinase inhibitors. For instance, they are being explored as potent and selective inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a target for cancer immunotherapy. researchgate.netmdpi.com

Antibacterial and Antitubercular Agents: Researchers have identified pyridine-carboxamide derivatives with potent activity against various bacteria, including drug-resistant strains of Mycobacterium tuberculosis. researchgate.netrsc.org

Agricultural Applications: The biological activity of this moiety extends beyond human medicine. Studies have shown that certain pyridine-3-carboxamide (B1143946) analogs can effectively control bacterial wilt in tomato plants caused by Ralstonia solanacearum. ncats.ioyoutube.com

Antiviral and Antifungal Properties: The versatile nature of the pyridine-carboxamide scaffold has led to its investigation in the development of new antiviral and antifungal agents. youtube.com

The combination of the pyridine ring's unique properties and the robust hydrogen-bonding capabilities of the carboxamide group makes this moiety a powerful tool for medicinal chemists. It allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, leading to the development of potent and selective therapeutic agents. nih.govnih.gov

Current Research Landscape and Emerging Academic Questions Pertaining to N 4 Sulfamoylphenyl Pyridine 3 Carboxamide

Conventional Synthetic Routes and Reaction Mechanisms

The primary approach to synthesizing this compound hinges on the formation of an amide linkage between nicotinic acid and sulfanilamide or their respective derivatives. This transformation is typically achieved through well-established amidation and sulfonamide formation pathways.

Detailed Analysis of Amidation and Sulfonamide Formation Pathways

The most common method for the synthesis of this compound involves the direct coupling of nicotinic acid with sulfanilamide (4-aminobenzenesulfonamide). This reaction is an example of a peptide coupling, a widely utilized transformation in organic synthesis. To facilitate this amide bond formation, the carboxylic acid group of nicotinic acid must be activated.

One prevalent method of activation involves the use of carbodiimide (B86325) reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt). commonorganicchemistry.comnih.gov The reaction mechanism proceeds through the following steps:

Activation of Nicotinic Acid: EDC reacts with the carboxylic acid of nicotinic acid to form a highly reactive O-acylisourea intermediate.

Formation of HOBt Ester: HOBt then reacts with the O-acylisourea intermediate to form an active HOBt ester. This step is crucial as it minimizes the risk of racemization (if chiral centers were present) and reduces the formation of N-acylurea byproducts. peptide.com

Nucleophilic Attack by Sulfanilamide: The amino group of sulfanilamide acts as a nucleophile, attacking the carbonyl carbon of the HOBt ester.

Product Formation: This attack leads to the formation of a tetrahedral intermediate, which then collapses to yield the desired this compound and regenerates HOBt.

An alternative, more classical approach involves the conversion of nicotinic acid to its more reactive acid chloride derivative, nicotinoyl chloride. This is typically achieved by treating nicotinic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.netgoogle.com The resulting nicotinoyl chloride is then reacted with sulfanilamide in the presence of a base (e.g., pyridine or triethylamine) to neutralize the hydrochloric acid byproduct, affording the final amide product. researchgate.net

The sulfonamide group in the sulfanilamide starting material is generally stable under these amidation conditions and does not require a protecting group.

Optimization Strategies for Reaction Efficiency and Yield

Optimizing the synthesis of this compound is crucial for maximizing yield and purity while minimizing reaction times and the use of excess reagents. Several factors can be fine-tuned to achieve these goals.

For peptide coupling reactions using EDC/HOBt, the choice of solvent is critical. Polar aprotic solvents like N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM) are commonly employed to ensure the solubility of the reactants. commonorganicchemistry.com The reaction temperature is typically maintained between 0 °C and room temperature to balance reaction rate and minimize side reactions. The stoichiometry of the coupling reagents is also a key parameter; using a slight excess of EDC and HOBt can drive the reaction to completion.

In the case of the nicotinoyl chloride route, the reaction conditions for the formation of the acid chloride need to be carefully controlled to avoid side reactions. The subsequent amidation is often performed at low temperatures to manage the exothermic nature of the reaction. The choice of base and its rate of addition can also influence the yield and purity of the product.

The workup procedure is another critical aspect of optimization. Aqueous washes are often employed to remove unreacted starting materials, coupling agents, and byproducts. For instance, in EDC/HOBt couplings, acidic and basic washes can effectively remove the EDC-urea byproduct and unreacted HOBt, respectively. reddit.com Purification of the final product is typically achieved through recrystallization or column chromatography.

| Parameter | EDC/HOBt Coupling | Nicotinoyl Chloride Method |

| Activating Agent | EDC | Thionyl chloride or oxalyl chloride |

| Additive | HOBt | Not applicable |

| Solvent | DMF, DCM | Toluene (for acid chloride formation), Pyridine, DCM (for amidation) |

| Temperature | 0 °C to room temperature | Reflux (for acid chloride formation), 0 °C to room temperature (for amidation) |

| Base | Typically a non-nucleophilic base like DIPEA if the amine is a salt | Pyridine or triethylamine |

| Byproducts | EDC-urea, HOBt | HCl, SO₂ (from thionyl chloride) |

Novel Synthetic Approaches and Sustainable Chemistry Principles in Compound Synthesis

In recent years, there has been a growing emphasis on developing more sustainable and environmentally friendly synthetic methods. For the synthesis of nicotinamide (B372718) derivatives, several green chemistry approaches have been explored. nih.govrsc.org

One such approach is the use of biocatalysis. Enzymes, such as lipases, can catalyze the amidation reaction under mild conditions, often in greener solvents like tert-amyl alcohol. nih.gov This method avoids the use of stoichiometric activating agents and can lead to high yields with minimal waste. For instance, Novozym® 435, an immobilized lipase (B570770) from Candida antarctica, has been successfully used to synthesize various nicotinamide derivatives in continuous-flow microreactors, offering a highly efficient and sustainable alternative to traditional batch processes. nih.govrsc.org

Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and improve yields in the synthesis of pyridine derivatives. google.com The use of reusable heterogeneous catalysts in multicomponent reactions to construct the pyridine ring system also aligns with the principles of green chemistry. researchgate.net

Derivatization Strategies for Structural Diversification and Analog Generation

The structural framework of this compound offers several opportunities for derivatization to generate a library of analogs for structure-activity relationship (SAR) studies. These modifications can be systematically introduced at the pyridine ring or the sulfamoylphenyl substructure.

Systematic Modification at the Pyridine Ring

The pyridine ring of this compound can be modified at various positions to explore the impact of electronic and steric effects on the molecule's properties.

Substitution at the 2-, 4-, 5-, and 6-positions: The introduction of substituents such as halogens, alkyl, alkoxy, or nitro groups on the pyridine ring can be achieved by starting with appropriately substituted nicotinic acids. mdpi.com For example, 2-chloronicotinic acid can be used to introduce a chlorine atom at the 2-position. researchgate.net These modifications can influence the electronic properties of the pyridine ring and its ability to participate in hydrogen bonding or other intermolecular interactions.

| Position of Substitution on Pyridine Ring | Example of Substituent | Potential Impact |

| 2-position | Chloro, Methyl | Can influence the conformation of the amide bond through steric hindrance. |

| 4-position | Hydroxy, Methoxy, Amino | Can alter the basicity of the pyridine nitrogen and introduce new hydrogen bonding sites. peptide.com |

| 5-position | Bromo, Cyano | Can modulate the electronic properties of the ring. |

| 6-position | Hydroxy, Chloro | Can influence the overall polarity and reactivity of the molecule. |

Strategic Alterations of the Sulfamoylphenyl Substructure

The sulfamoylphenyl moiety can also be systematically modified to probe the importance of the sulfonamide group and the phenyl ring.

N-Alkylation/Arylation of the Sulfonamide: The sulfonamide nitrogen can be alkylated or arylated to introduce further diversity. This can be achieved by reacting the corresponding sulfonyl chloride with a primary or secondary amine.

Substitution on the Phenyl Ring: The phenyl ring of the sulfamoylphenyl group can be substituted with various functional groups. This is typically accomplished by starting with a substituted aniline (B41778) in the synthesis of the sulfanilamide precursor. For example, using a substituted 4-aminobenzenesulfonamide would lead to analogs with different substitution patterns on the phenyl ring.

Bioisosteric Replacement of the Sulfonamide Group: The sulfonamide group can be replaced with other functional groups that have similar physicochemical properties, known as bioisosteres. This can help in understanding the role of the sulfonamide group in any observed biological activity.

| Modification Site on Sulfamoylphenyl Substructure | Type of Modification | Example of Resulting Structure |

| Sulfonamide Nitrogen | N-alkylation | N-methyl-N-(4-sulfamoylphenyl)pyridine-3-carboxamide |

| Phenyl Ring | Introduction of substituents | N-(2-chloro-4-sulfamoylphenyl)pyridine-3-carboxamide |

| Sulfonamide Group | Bioisosteric replacement | N-(4-carboxyphenyl)pyridine-3-carboxamide |

Despite a comprehensive search for scientific literature, there is currently insufficient publicly available research data specifically detailing the "Exploration of Linker Modifications and Isomeric Variations" for the chemical compound this compound.

Studies focusing on the systematic modification of the linker between the pyridine-3-carboxamide and the 4-sulfamoylphenyl moieties, or the synthesis and comparative analysis of its isomers, have not been identified in the available resources. Therefore, it is not possible to provide detailed research findings, data tables, or a thorough discussion on this specific topic as requested.

General research on related pyridine-3-carboxamide analogs and nicotinamide derivatives does exist; however, in strict adherence to the provided instructions, information on these related but distinct compounds cannot be presented. The focus remains solely on this compound, for which specific data on linker modifications and isomeric variations is not available at this time.

Molecular Modeling and Conformational Analysis

Quantum mechanical methods are fundamental in predicting the electronic structure and reactivity of molecules like this compound. These calculations provide insights into the molecule's frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is associated with the molecule's electron-donating capability, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is a crucial parameter for assessing chemical reactivity and stability. nih.gov

Molecular Electrostatic Potential (MEP) maps are also generated through these calculations to visualize the charge distribution across the molecule. For this compound, these maps would highlight electronegative regions (rich in electrons) around the oxygen and nitrogen atoms of the sulfonamide and carboxamide groups, indicating them as potential sites for electrophilic attack and hydrogen bond acceptance. Conversely, electropositive regions would be identified around the hydrogen atoms of the amide and sulfonamide groups, marking them as likely hydrogen bond donors. nih.gov

Table 1: Calculated Electronic Properties of this compound Derivatives (Note: The following data is illustrative and based on typical values for similar compounds. Actual values may vary based on the specific computational methods and basis sets used.)

| Property | Description | Typical Value |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 eV |

| Energy Gap (LUMO-HOMO) | Difference in energy between LUMO and HOMO | 4.7 eV |

| Dipole Moment | Measure of the net molecular polarity | 5.2 D |

Density Functional Theory (DFT) is a powerful computational method for determining the three-dimensional structure of molecules. wikipedia.org By optimizing the geometry of this compound, DFT calculations can accurately predict bond lengths, bond angles, and dihedral angles. nih.gov These calculations are crucial for understanding the molecule's shape and steric properties, which in turn influence its interactions with biological targets. nih.gov DFT methods, such as those employing the B3LYP functional with a 6-31G basis set, have been successfully used to elucidate the structures of similar pyridine-3-carboxamide analogs. nih.gov

Ligand-Protein Interaction Profiling via Molecular Docking Methodologies

Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein. researchgate.net This process begins with identifying a plausible binding site or "pocket" on the target protein. For sulfonamide-containing compounds like this compound, enzymes such as carbonic anhydrases are often investigated as potential targets. nih.govmdpi.com The docking software then explores various orientations and conformations of the ligand within the binding pocket to find the most stable binding mode. nih.gov

A detailed analysis of the docked poses reveals the key intermolecular forces that stabilize the ligand-receptor complex. nih.gov For this compound, these interactions are expected to include:

Hydrogen Bonding: The sulfonamide and carboxamide moieties are capable of forming strong hydrogen bonds with amino acid residues in the active site of the target protein. nih.gov

Hydrophobic Interactions: The phenyl and pyridine rings can engage in hydrophobic interactions with nonpolar residues of the protein. nih.gov

Zinc Coordination: If the target is a metalloenzyme like carbonic anhydrase, the sulfonamide group can coordinate with the zinc ion present in the active site, a critical interaction for many inhibitors. mdpi.com

Table 2: Potential Intermolecular Interactions of this compound in a Protein Binding Pocket (Note: This table presents hypothetical interactions based on the compound's structure.)

| Type of Interaction | Functional Group Involved | Potential Interacting Amino Acid Residues |

| Hydrogen Bond Donor | Sulfonamide (-SO2NH2), Amide (-CONH-) | Aspartate, Glutamate, Serine |

| Hydrogen Bond Acceptor | Sulfonyl (-SO2-), Carbonyl (-CO-) | Arginine, Lysine, Histidine |

| Hydrophobic Interaction | Phenyl Ring, Pyridine Ring | Leucine, Isoleucine, Valine, Phenylalanine |

| Zinc Coordination | Sulfonamide (-SO2NH2) | Histidine residues coordinating the active site Zinc ion |

Molecular Dynamics Simulations for Binding Stability and Conformational Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, complementing the static picture from molecular docking. nih.gov By simulating the movements of atoms over time, MD can assess the stability of the predicted binding pose and explore the conformational flexibility of both the ligand and the protein. nih.gov These simulations can confirm the stability of key interactions, such as hydrogen bonds and hydrophobic contacts, observed in docking studies. nih.gov The results of MD simulations are crucial for validating the binding mode and understanding the dynamic nature of the ligand-receptor interaction. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches for Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational strategy in modern medicinal chemistry. It seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For this compound and its analogs, QSAR studies are instrumental in predicting molecular interactions and guiding the design of novel derivatives with enhanced potency and selectivity.

Development of Statistical Models for Molecular Interaction Prediction

The development of robust QSAR models for this compound derivatives commences with the compilation of a dataset of compounds with experimentally determined biological activities. These activities are typically expressed as the concentration required to elicit a specific biological response (e.g., IC₅₀ or EC₅₀). The three-dimensional structures of these molecules are then computationally modeled and optimized to their lowest energy conformation.

A wide array of molecular descriptors are subsequently calculated for each molecule. These descriptors quantify various aspects of the molecular structure and can be broadly categorized as:

Topological descriptors: These describe the atomic connectivity within the molecule.

Geometrical descriptors: These relate to the three-dimensional size and shape of the molecule.

Electronic descriptors: These quantify the electronic properties, such as partial charges and dipole moments.

Hydrophobic descriptors: These measure the lipophilicity of the molecule, which influences its ability to cross cell membranes.

Once the descriptors are calculated, statistical methods are employed to develop a mathematical equation that correlates these descriptors with the observed biological activity. A common approach is Multiple Linear Regression (MLR), which generates a linear equation of the form:

Biological Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

Where D₁, D₂, ..., Dₙ are the molecular descriptors, and c₁, c₂, ..., cₙ are their respective regression coefficients, with c₀ being the intercept.

For a hypothetical series of this compound derivatives, a QSAR model might be developed to predict their inhibitory activity against a particular enzyme. The following table illustrates a sample dataset and the resulting MLR model.

| Compound | R Group | Experimental IC₅₀ (nM) | Log(1/IC₅₀) | Molecular Weight | LogP |

| 1 | H | 150 | 6.82 | 277.3 | 1.2 |

| 2 | CH₃ | 120 | 6.92 | 291.3 | 1.6 |

| 3 | Cl | 80 | 7.10 | 311.7 | 1.9 |

| 4 | OCH₃ | 100 | 7.00 | 307.3 | 1.4 |

| 5 | NO₂ | 200 | 6.70 | 322.3 | 1.1 |

Hypothetical QSAR Model: Log(1/IC₅₀) = 5.5 + 0.005 * (Molecular Weight) + 0.5 * (LogP)

This model suggests that both molecular weight and lipophilicity (LogP) are positively correlated with the inhibitory activity of these compounds.

Validation and Applicability Domain Assessment of QSAR Models

The predictive power and reliability of a QSAR model must be rigorously validated before it can be used for predictive analytics. Validation is typically a two-fold process:

Internal Validation: This is often performed using a technique called leave-one-out cross-validation (LOO-CV). In this method, one compound is removed from the dataset, and the model is rebuilt using the remaining compounds. The activity of the removed compound is then predicted using the new model. This process is repeated for each compound in the dataset. The cross-validation coefficient (q²) is a measure of the internal predictive ability of the model. A q² value greater than 0.5 is generally considered indicative of a robust model.

External Validation: The dataset is initially divided into a training set and a test set. The QSAR model is developed using only the training set. The predictive ability of the model is then assessed by its ability to accurately predict the biological activities of the compounds in the test set, which were not used in model development. The predictive correlation coefficient (R²_pred) is calculated for the test set.

The Applicability Domain (AD) of a QSAR model defines the chemical space in which the model can make reliable predictions. It is crucial to determine the AD to ensure that predictions are not being made for compounds that are structurally too different from those used to build the model. The AD can be defined based on the range of the molecular descriptors of the training set. Any new compound with descriptor values that fall outside this range is considered to be outside the AD, and predictions for such compounds are deemed unreliable.

| Validation Parameter | Value | Interpretation |

| R² (coefficient of determination) | 0.92 | Goodness of fit of the model to the training data. |

| q² (cross-validation coefficient) | 0.75 | Good internal predictive ability. |

| R²_pred (predictive R² for test set) | 0.85 | Good external predictive ability. |

The successful development and validation of a QSAR model for this compound and its analogs provide a powerful tool for the in silico screening of virtual libraries of compounds, prioritizing the synthesis of the most promising candidates, and ultimately accelerating the drug discovery process.

Molecular Mechanism of Action and Biological Target Engagement of N 4 Sulfamoylphenyl Pyridine 3 Carboxamide

Mechanistic Investigation of Enzyme Inhibition

The primary mechanism of action for N-(4-sulfamoylphenyl)pyridine-3-carboxamide and related sulfonamides involves the inhibition of specific enzymes. This inhibition is achieved through the binding of the sulfonamide moiety to the enzyme's active site.

Enzyme Kinetic Studies for Characterizing Inhibition Type

While specific kinetic studies for this compound are not extensively detailed in the available literature, the broader class of sulfonamide inhibitors typically exhibits competitive inhibition. khanacademy.org This mode of inhibition occurs when the inhibitor molecule directly binds to the active site of the enzyme, thereby preventing the substrate from binding. khanacademy.org The inhibitor and the substrate are in direct competition for the same binding site. khanacademy.org

In competitive inhibition, the maximum reaction rate (Vmax) remains unchanged because the inhibition can be overcome by increasing the substrate concentration. However, the Michaelis constant (Km), which represents the substrate concentration at which the reaction rate is half of Vmax, is increased. This indicates that a higher concentration of the substrate is required to achieve the same reaction velocity in the presence of the inhibitor.

Analysis of Binding Stoichiometry and Substrate Specificity

The binding of sulfonamide-based inhibitors to their target enzymes, such as carbonic anhydrases, is a well-established principle. The sulfonamide group is crucial for this interaction, as it coordinates with the zinc ion (Zn2+) present in the active site of these metalloenzymes. This interaction is a key determinant of the inhibitor's potency. The specificity of these inhibitors for different enzyme isoforms is influenced by the structural characteristics of the rest of the molecule, which can interact with various amino acid residues lining the active site cavity.

Focus on Specific Enzyme Families: Carbonic Anhydrase Isoforms

A significant body of research has focused on the inhibitory effects of sulfonamide-containing compounds on carbonic anhydrases (CAs). These enzymes play a critical role in various physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.

Human Carbonic Anhydrase (hCA) Isoforms:

Several studies have investigated the inhibition of various human CA isoforms by compounds structurally related to this compound. For instance, a series of 4-substituted pyridine-3-sulfonamides demonstrated a range of inhibitory activities against hCA II, hCA IX, and hCA XII, with inhibition constants (Ki) reaching into the nanomolar range. nih.gov Notably, some of these compounds exhibited selectivity towards the cancer-associated isoforms hCA IX and hCA XII over the more ubiquitous hCA II. nih.govmdpi.com This selectivity is a crucial aspect in the development of targeted therapies. mdpi.com

Another study on pyrazolo[4,3-c]pyridine sulfonamides showed that these compounds inhibited hCA I, hCA II, hCA IX, and hCA XII with varying potencies, with some derivatives being more potent than the reference drug acetazolamide (B1664987) against hCA I. nih.gov Similarly, coumarin (B35378) and sulfocoumarin derivatives bearing a 4-sulfamoylphenyl moiety have been investigated as inhibitors of hCA I, II, IX, and XII. researchgate.net

Mycobacterium tuberculosis Carbonic Anhydrase (MtCA) Isoforms:

The inhibitory potential of related sulfonamides has also been explored against carbonic anhydrases from Mycobacterium tuberculosis (MtCA1, MtCA2, and MtCA3). A study on N-((4-sulfamoylphenyl)carbamothioyl) amides revealed effective inhibition of MtCA1 and MtCA2, with some compounds showing low nanomolar inhibition constants against MtCA2. mdpi.comnih.gov

The table below summarizes the inhibitory activity (Ki values in nM) of some related pyridine-based sulfonamides against various carbonic anhydrase isoforms.

| Compound Type | hCA I (nM) | hCA II (nM) | hCA IX (nM) | hCA XII (nM) | MtCA1 (nM) | MtCA2 (nM) |

| 4-Substituted Pyridine-3-Sulfonamides | - | up to 271 | up to 137 | up to 91 | - | - |

| N-((4-sulfamoylphenyl)carbamothioyl) amides | 13.3 - 87.6 | 5.3 - 384.3 | - | - | as low as 95.2 | 3.4 - 57.1 |

| Pyrazolo[4,3-c]pyridine Sulfonamides | 58.8 - 8010 | - | - | - | - | - |

Identification and Validation of Novel Biological Interaction Partners

Identifying all the biological targets of a compound is essential for a comprehensive understanding of its mechanism of action and potential off-target effects. Modern proteomic and biophysical techniques are instrumental in this process.

Proteomic and Metabolomic Strategies for Target Deconvolution

Chemical proteomics offers a powerful set of tools for the unbiased identification of drug targets. nih.govnih.gov These methods can be broadly categorized into biochemical enrichment and proteomics-screening approaches. nih.gov Techniques like Thermal Proteome Profiling (TPP) and Functional Identification of Target by Expression Proteomics (FITExP) allow for the deconvolution of drug targets without requiring modification of the compound. nih.gov These strategies can reveal not only direct targets but also downstream proteins affected by the drug's activity. nih.gov

Biophysical and Cell-Based Assays for Target Engagement

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method used to verify and quantify the engagement of a drug with its target protein within a cellular context. nih.govnih.gov The principle of CETSA is based on the ligand-induced stabilization of the target protein against thermal denaturation. nih.gov When a drug binds to its target, the resulting complex is often more resistant to heat-induced unfolding. This thermal stabilization can be detected and quantified, providing direct evidence of target engagement in cells and tissues. nih.govcetsa.org CETSA can be a valuable tool for validating the targets identified through proteomic screening and for characterizing the interaction of this compound with its biological partners in a physiologically relevant environment. nih.gov

Elucidation of Cellular Pathway Modulation and Molecular Signaling Interference

Analysis of Compound-Induced Changes in Gene Expression and Protein Regulation

Without specific studies on this compound, any attempt to provide information on these topics would be speculative and would not meet the required standards of scientific accuracy. Further research and publication of data specifically on this compound are needed before a comprehensive and factual article can be written.

Structure Based Design and Analog Development Strategies for N 4 Sulfamoylphenyl Pyridine 3 Carboxamide Derivatives

Rational Design Principles for Analogs with Modified Molecular Interaction Profiles

Rational drug design for derivatives of N-(4-sulfamoylphenyl)pyridine-3-carboxamide involves the deliberate modification of its chemical structure to optimize interactions with its target protein. This process is guided by an understanding of the key binding interactions—such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions—that the pyridine (B92270), carboxamide, and sulfamoylphenyl moieties form within the target's binding site. The goal is to introduce chemical changes that strengthen desired interactions or introduce new ones, leading to improved biological activity and selectivity. nih.gov

Bioisosterism is a powerful strategy in medicinal chemistry where a functional group or moiety is replaced by another with similar physical or chemical properties, with the goal of retaining or improving biological activity while optimizing other attributes. drughunter.comufrj.br For this compound, several bioisosteric replacements can be envisioned to enhance selectivity or improve physicochemical properties. drughunter.com The sulfonamide group, for example, is a classic bioisostere of a carboxylic acid and can itself be replaced by other acidic functional groups like a tetrazole, which can alter the pKa and interaction geometry. drughunter.comestranky.sk

Scaffold hopping involves replacing the central core of the molecule—in this case, potentially the pyridine or phenyl ring—with a structurally different scaffold that maintains the original orientation of key binding groups. nih.gov This can lead to compounds with novel intellectual property, improved synthetic accessibility, or better ADME (absorption, distribution, metabolism, and excretion) profiles. For instance, replacing the pyridine ring with a different heterocyclic system or the phenyl ring with a bicyclic scaffold could access new interaction pockets and improve target selectivity. nih.gov

| Original Moiety | Potential Bioisostere | Rationale for Replacement |

|---|---|---|

| Sulfonamide (-SO₂NH₂) | Tetrazole, Carboxylic Acid, Acylsulfonamide | Modulate acidity (pKa), alter hydrogen bonding patterns, and improve metabolic stability. drughunter.com |

| Pyridine Ring | Pyrimidine, Thiophene, Imidazopyridine | Alter metabolic stability, modify solubility, and explore different interactions with the target protein. |

| Amide Linker (-CONH-) | Reverse Amide, 1,2,4-Oxadiazole, 1,2,4-Triazole | Increase metabolic stability against amidases and modify hydrogen bonding capacity. drughunter.com |

| Phenyl Ring | Thiophene, Pyrazole, Cyclohexyl | Reduce lipophilicity, escape metabolic oxidation, and explore non-aromatic interactions. |

The precise positioning of functional groups on the aromatic rings of this compound is critical for its biological activity. researchgate.netnih.gov Systematic exploration of positional isomers—for example, moving the carboxamide group from the 3-position to the 2- or 4-position of the pyridine ring (creating picolinamide (B142947) or isonicotinamide (B137802) analogs)—can drastically alter the molecule's ability to fit into the target's binding pocket. nih.govresearchgate.net Similarly, the placement of substituents on the phenyl ring can dictate binding affinity and selectivity. Structure-activity relationship (SAR) studies on related pyridine-3-carboxamide (B1143946) analogs have shown that the position of substituents strongly influences biological activity. researchgate.netnih.gov For instance, a substituent at the para position of an aromatic ring might provide optimal activity, while moving it to the meta or ortho position could lead to a steric clash or loss of a key interaction. researchgate.net

While the parent compound is achiral, the introduction of substituents or the use of more complex scaffolds can create stereocenters. In such cases, it is essential to synthesize and evaluate individual stereoisomers, as biological targets are chiral and will almost invariably interact differently with each enantiomer or diastereomer.

| Analog Description | Hypothetical Impact on Binding | Rationale |

|---|---|---|

| N-(4-sulfamoylphenyl)pyridine-2-carboxamide | Potentially reduced activity | Changes the vector and position of the hydrogen bond donors/acceptors of the amide group, which may disrupt a critical interaction. nih.gov |

| N-(3-sulfamoylphenyl )pyridine-3-carboxamide | Likely loss of activity | Alters the position of the key sulfonamide group, potentially preventing it from reaching a critical interaction point (e.g., a zinc ion in metalloenzymes or a basic residue). nih.gov |

| Introduction of a hydroxyl group at the pyridine 6-position | Could increase potency | May introduce a new hydrogen bond with the target protein, as seen in other nicotinamide (B372718) analogs. researchgate.net |

| Introduction of a fluoro group at the phenyl 2-position | May enhance or decrease potency | Could form favorable halogen bonds or unfavorable steric clashes, depending on the topology of the binding site. |

Application of Fragment-Based Drug Design (FBDD) Methodologies to the Pyridine-Carboxamide Core

Fragment-Based Drug Design (FBDD) is an alternative approach to traditional high-throughput screening for identifying lead compounds. wikipedia.orgfrontiersin.org It involves screening libraries of small, low-molecular-weight compounds (fragments) to identify those that bind weakly but efficiently to the target. nih.gov These fragment hits then serve as starting points for building more potent, drug-like molecules through strategies like fragment growing, linking, or merging. frontiersin.org

The this compound scaffold is well-suited for a retrospective or prospective FBDD approach. The molecule can be deconstructed into its constituent fragments, such as 4-aminobenzenesulfonamide and pyridine-3-carboxylic acid. An FBDD campaign could begin by screening a fragment library to identify binders. If fragments corresponding to the two halves of the parent molecule were identified as binding in adjacent pockets, a linking strategy could be employed to recreate the original scaffold or design novel linkers. Alternatively, if a single fragment like pyridine-carboxamide is identified, a "fragment growing" strategy could be used to extend the molecule into an adjacent pocket, eventually adding a group like the sulfamoylphenyl moiety to pick up additional interactions. acs.org

De Novo Design Paradigms for the Generation of Compounds with Desired Target Selectivity

De novo design represents a computational approach to drug discovery where novel molecular structures are generated from scratch, rather than by modifying an existing lead compound. researchgate.net This method requires a high-resolution 3D structure of the target's binding site. Algorithms can then "build" a molecule atom-by-atom or fragment-by-fragment within the confines of the binding pocket, optimizing for steric and electronic complementarity.

Starting with the known binding mode of this compound, a de novo design program could identify the key interaction points (pharmacophore). For example, it would recognize the hydrogen bonds formed by the amide and sulfonamide groups and the hydrophobic space occupied by the aromatic rings. The program could then be tasked with generating entirely new scaffolds that place functional groups in these same key positions, potentially leading to the discovery of chemotypes with superior selectivity, novelty, and physicochemical properties compared to the original pyridine-carboxamide series.

Crystallographic and Spectroscopic Methods for Ligand-Target Complex Structure Determination (e.g., X-ray Co-crystallography, NMR Spectroscopy)

The success of all structure-based design strategies hinges on the availability of high-resolution structural data for the ligand-target complex. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the two primary techniques for obtaining this information. nih.govnih.gov

X-ray Co-crystallography provides a static, high-resolution 3D snapshot of the ligand bound to its target protein. nih.govyoutube.com By co-crystallizing a derivative of this compound with its target, researchers can visualize the precise binding mode, including the conformation of the ligand and the specific atomic interactions (e.g., hydrogen bonds, hydrophobic contacts, and coordination to metal ions) with amino acid residues. nih.gov This information is invaluable for understanding the basis of potency and selectivity and for designing next-generation analogs with improved interactions. nih.govresearchgate.net

NMR Spectroscopy is a powerful method for studying ligand-protein interactions in solution, providing dynamic and kinetic information that is complementary to the static picture from crystallography. nih.govosti.gov Protein-observed NMR experiments, such as Chemical Shift Perturbation (CSP), can be used to map the binding site on the protein by monitoring changes in the protein's NMR signals upon addition of the ligand. nih.gov Ligand-observed NMR techniques, like Saturation Transfer Difference (STD) NMR and Water-LOGSY, can identify which parts of the ligand are in close contact with the protein. Furthermore, Nuclear Overhauser Effect (NOE) experiments can be used to determine the conformation of the ligand when it is bound to the target. nih.gov

| Technique | Information Provided | Advantages for Pyridine-Carboxamide Derivatives | Limitations |

|---|---|---|---|

| X-ray Co-crystallography | High-resolution 3D structure of the ligand-protein complex. Precise bond distances and angles. | Unambiguously shows the binding orientation and specific interactions of the pyridine, amide, and sulfamoylphenyl groups, directly guiding rational design. nih.gov | Requires well-diffracting crystals, which can be difficult to obtain. Provides a static picture of the lowest-energy state. youtube.com |

| NMR Spectroscopy | Binding site mapping, ligand conformation in solution, binding affinity (KD), and kinetic data (kon/koff). nih.gov | Can study weak-to-moderate affinity binders, provides information on dynamics, and does not require crystallization. nih.govosti.gov | Generally limited to smaller proteins (<40 kDa). Provides lower-resolution structural information compared to crystallography. |

Advanced Methodologies for Characterizing Compound Target Interactions of N 4 Sulfamoylphenyl Pyridine 3 Carboxamide

Biophysical Techniques for Quantifying Binding Affinity and Kinetics

Biophysical methods are indispensable for obtaining quantitative data on the thermodynamics and kinetics that govern the formation of a compound-target complex. These techniques are essential for determining how tightly a compound binds to its target and the rates of association and dissociation.

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC)

Surface Plasmon Resonance (SPR) is a powerful, label-free technique for real-time monitoring of biomolecular interactions. In a hypothetical SPR experiment to characterize the binding of N-(4-sulfamoylphenyl)pyridine-3-carboxamide, the target protein would be immobilized on a sensor chip. A solution containing the compound would then be flowed over the chip surface. The binding of the compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. By analyzing the signal changes over time at various compound concentrations, one can determine the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D).

Hypothetical SPR Data for this compound Binding to a Target Protein

| Parameter | Value | Unit |

|---|---|---|

| Association Rate (k_on) | 2.5 x 10^5 | M⁻¹s⁻¹ |

| Dissociation Rate (k_off) | 5.0 x 10⁻³ | s⁻¹ |

Isothermal Titration Calorimetry (ITC) directly measures the heat change associated with a binding event, providing a complete thermodynamic profile of the interaction. In an ITC experiment, a solution of this compound would be titrated into a sample cell containing the target protein. The heat released or absorbed upon binding is measured. The resulting data can be analyzed to determine the binding affinity (K_D), the stoichiometry of binding (n), the enthalpy change (ΔH), and the entropy change (ΔS). This information provides deep insights into the forces driving the interaction, such as hydrogen bonding, van der Waals forces, and hydrophobic effects.

Hypothetical ITC Thermodynamic Data for this compound Binding

| Thermodynamic Parameter | Value | Unit |

|---|---|---|

| Stoichiometry (n) | 1.1 | - |

| Dissociation Constant (K_D) | 25 | nM |

| Enthalpy Change (ΔH) | -8.5 | kcal/mol |

MicroScale Thermophoresis (MST) and Differential Scanning Fluorimetry (DSF)

MicroScale Thermophoresis (MST) is a technique that measures the directed movement of molecules in a microscopic temperature gradient. This movement, or thermophoresis, is sensitive to changes in the size, charge, and solvation shell of a molecule. To study the interaction of this compound, the target protein would typically be fluorescently labeled. The binding of the compound to the protein alters its thermophoretic properties, which can be detected and quantified to determine the binding affinity (K_D). MST is particularly advantageous due to its low sample consumption and tolerance for various buffer conditions.

Differential Scanning Fluorimetry (DSF), also known as thermal shift assay, is a high-throughput method used to assess the thermal stability of a protein in the presence of a ligand. The principle is that the binding of a ligand, such as this compound, can stabilize the target protein, leading to an increase in its melting temperature (T_m). The experiment is performed by heating the protein in the presence of a fluorescent dye that binds to hydrophobic regions exposed upon unfolding. The increase in fluorescence is monitored as a function of temperature. A significant shift in the T_m upon addition of the compound indicates a direct binding interaction.

Hypothetical DSF Data for Target Protein Stabilization by this compound

| Condition | Melting Temperature (T_m) | ΔT_m |

|---|---|---|

| Target Protein Alone | 52.3 °C | - |

Spectroscopic Approaches for Probing Molecular Interactions and Conformational Changes

Spectroscopic techniques offer detailed information about the structural and dynamic changes that occur within the target protein and the ligand upon binding. These methods are crucial for mapping the binding site and understanding the conformational consequences of the interaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Binding Site Mapping and Conformational Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile tool for studying biomolecular interactions at an atomic level. For mapping the binding site of this compound on its target protein, techniques like Chemical Shift Perturbation (CSP) can be employed. In a typical CSP experiment, 2D ¹H-¹⁵N HSQC spectra of an ¹⁵N-labeled protein are recorded in the absence and presence of the compound. Amino acid residues in the binding pocket that are involved in the interaction will experience changes in their chemical environment, leading to shifts in their corresponding peaks in the spectrum. By identifying these perturbed residues, the binding site can be mapped onto the protein's structure. Furthermore, NMR can provide insights into the conformational dynamics of the protein-ligand complex.

Fluorescence Spectroscopy for Interaction Detection and Conformational Perturbations

Fluorescence spectroscopy is a highly sensitive technique for monitoring binding events and associated conformational changes. If the target protein contains intrinsic fluorophores, such as tryptophan residues, their fluorescence properties (e.g., intensity, emission wavelength) may change upon the binding of this compound. This change, known as fluorescence quenching or enhancement, can be monitored to determine binding affinities. Alternatively, extrinsic fluorescent probes can be used. By observing changes in the fluorescence signal, one can gain insights into how the compound's binding perturbs the local environment of the fluorophore and, by extension, the protein's conformation.

Cryo-Electron Microscopy (Cryo-EM) for High-Resolution Visualization of Large Molecular Assemblies

Cryo-Electron Microscopy (Cryo-EM) has emerged as a powerful technique for determining the high-resolution structures of large and dynamic macromolecular complexes. If this compound binds to a large protein or a multi-protein complex, Cryo-EM can be instrumental in visualizing the interaction. The compound can act as a tool to stabilize a specific conformational state of the complex, facilitating structure determination. By vitrifying the sample in a thin layer of ice, the native structure of the complex with the bound compound can be preserved. Subsequent single-particle analysis allows for the reconstruction of a 3D density map, into which the atomic models of the protein and the compound can be fitted. This provides a detailed structural snapshot of how this compound engages with its target within the context of a larger molecular assembly.

Cellular Assays and High-Content Screening for Elucidating Cellular Mechanisms and Pathway Effects

To understand the biological impact of this compound and its derivatives, researchers employ a range of advanced cellular assays. These in vitro techniques are crucial for moving beyond simple target affinity measurements to elucidate how a compound affects complex cellular processes, such as proliferation, cell cycle progression, and programmed cell death (apoptosis). While specific data on this compound is limited, extensive studies on structurally related compounds, particularly derivatives sharing the core N-(4-sulfamoylphenyl) amide moiety, provide a clear framework for the application of these methodologies.

A key objective of cellular assays in cancer research is to determine a compound's antiproliferative activity. This is often quantified using IC50 values, which represent the concentration of a compound required to inhibit the growth of a cell population by 50%. For instance, a novel spiro-acenaphthylene derivative of N-(4-sulfamoylphenyl)-1,3,4-thiadiazole-2-carboxamide was evaluated against a panel of human cancer cell lines. mdpi.com The study revealed significant efficacy against renal (RXF393), colon (HT29), and melanoma (LOX IMVI) cancer cells, with a notably potent effect in the renal cancer line compared to the standard chemotherapeutic agent, doxorubicin. mdpi.com Importantly, the compound showed lower toxicity in a normal human lung fibroblast cell line (WI 38), indicating a degree of selectivity for cancer cells. mdpi.com

| Compound | Renal Cancer (RXF393) | Colon Cancer (HT29) | Melanoma (LOX IMVI) | Normal Lung Fibroblast (WI 38) |

|---|---|---|---|---|

| Spiro-N-(4-sulfamoylphenyl) Derivative | 7.01 ± 0.39 | 24.3 ± 1.29 | 9.55 ± 0.51 | 46.20 ± 2.59 |

| Doxorubicin (Reference) | 13.54 ± 0.82 | 13.50 ± 0.71 | 6.08 ± 0.32 | 18.13 ± 0.93 |

Beyond determining cytotoxicity, cellular assays are pivotal for uncovering the underlying mechanisms of action. Flow cytometry is a powerful technique used to analyze the cell cycle distribution within a population of cells. By treating cancer cells with a compound of interest, researchers can identify if it causes cell cycle arrest at specific checkpoints, thereby preventing cell division. In the study of the spiro-N-(4-sulfamoylphenyl) derivative, treatment of RXF393 renal cancer cells resulted in a significant accumulation of cells in the G0-G1 phase. mdpi.com This suggests that the compound inhibits cell proliferation by inducing cell cycle arrest before the DNA synthesis (S) phase. mdpi.com Similar methodologies have been applied to other pyridine-3-carboxamide (B1143946) analogs, where compounds were found to arrest cells in the G2/M phase or the G0/G1 phase, often by modulating the expression of key regulatory proteins like cyclins and cyclin-dependent kinases (CDKs). nih.govfrontiersin.org

| Treatment Group | % of Cells in G0-G1 Phase | % of Cells in S Phase | % of Cells in G2-M Phase |

|---|---|---|---|

| Control (Untreated) | 51.95 | 30.15 | 17.90 |

| Spiro-N-(4-sulfamoylphenyl) Derivative (at IC50) | 63.02 | 21.98 | 15.00 |

Inducing apoptosis is a hallmark of many effective anticancer agents. Cellular assays are used to confirm and quantify this mode of cell death. The Annexin V/PI assay, analyzed via flow cytometry, is a standard method to distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells. Research on the spiro-N-(4-sulfamoylphenyl) derivative demonstrated that its anticancer efficacy is correlated with a substantial induction of apoptosis in RXF393 cells. mdpi.com The treatment led to a significant increase in both early and late apoptotic cell populations, comparable to the effects induced by doxorubicin. mdpi.com High-throughput screening (HTS) platforms can further leverage these principles; for example, cell- and caspase-based HTS assays have been successfully used to identify N-phenyl nicotinamides as potent inducers of apoptosis, confirming the utility of this approach for discovering novel anticancer agents within the broader class of pyridine-3-carboxamides. nih.gov

| Treatment Group | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Necrotic Cells (%) |

|---|---|---|---|---|

| Spiro-N-(4-sulfamoylphenyl) Derivative | 65.17 | 11.69 | 19.78 | 3.66 |

| Doxorubicin (Reference) | 60.56 | 9.91 | 23.37 | 6.16 |

While not explicitly detailed in the context of this compound, high-content screening (HCS) represents the next tier of cellular analysis. HCS combines automated microscopy with sophisticated image analysis to simultaneously measure multiple parameters in individual cells. This can include changes in cell morphology, protein localization, and the status of specific signaling pathways, providing a comprehensive "fingerprint" of a compound's cellular effects and offering deeper insights into its mechanism of action and potential off-target activities.

Future Directions and Emerging Research Avenues for N 4 Sulfamoylphenyl Pyridine 3 Carboxamide

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and optimization of novel therapeutic agents. rutgers.edu These computational tools can process vast datasets to identify patterns and make predictions far more rapidly than traditional methods. nih.gov For N-(4-sulfamoylphenyl)pyridine-3-carboxamide, AI and ML can be pivotal in accelerating the development of next-generation derivatives with enhanced efficacy and specificity.

ML algorithms can be trained on existing data from related pyridine (B92270) carboxamide and sulfonamide compounds to build predictive models. These models can forecast various properties of novel, hypothetical derivatives, including bioactivity, physicochemical characteristics, and pharmacokinetic parameters, even before synthesis. nih.gov This in silico assessment allows researchers to prioritize candidates with the highest probability of success, thereby optimizing resources and reducing the frequency of preclinical failures. nih.gov

A key application is in the refinement of Structure-Activity Relationships (SAR). By analyzing how different substituents on the pyridine and phenyl rings influence biological activity, ML models can identify key structural motifs responsible for desired effects. labroots.com For instance, studies on related pyridine-3-carboxamide (B1143946) analogs have already utilized molecular docking to identify potent candidates, a process that can be significantly augmented by AI. labroots.comcd-bioparticles.com Generative AI models can take this a step further by designing entirely new molecules (de novo design) from scratch, tailored to fit a specific biological target with high affinity and selectivity. nih.gov

| AI/ML Application | Description | Potential Impact on this compound |

| Predictive Modeling | Using algorithms to forecast bioactivity, toxicity, and ADMET (absorption, distribution, metabolism, excretion, toxicity) properties. | Rapidly screen virtual libraries of derivatives to identify promising candidates for synthesis. |

| Generative Design | Employing AI to create novel molecular structures with desired properties. | Design new analogs with potentially improved potency or novel mechanisms of action. |

| SAR Optimization | Identifying key structural features that correlate with biological activity. | Guide the rational design of more effective and selective compounds by modifying the core structure. |

| Virtual Screening | High-throughput computational screening of large compound libraries against biological targets. | Identify new potential biological targets for the compound and its derivatives. |

Exploration of Multi-Targeting Strategies and Polypharmacology Concepts

The traditional "one-drug, one-target" paradigm is increasingly being supplemented by polypharmacology, which involves designing single chemical entities that can modulate multiple biological targets simultaneously. This approach is particularly promising for complex, multifactorial diseases like cancer or neurodegenerative disorders. wikipedia.org Given that both pyridine carboxamide and sulfonamide scaffolds are present in drugs with diverse biological activities, this compound is an excellent candidate for exploration as a multi-target agent. nih.govnih.gov

Future research could focus on identifying additional targets for this compound beyond its primary mechanism of action. For instance, derivatives of the core structure have been investigated for anticancer, antibacterial, and antifungal activities. youtube.comrsc.orgnih.gov A systematic screening of this compound against various enzyme families (e.g., kinases, proteases) or receptor types could uncover a unique polypharmacological profile. This strategy aims to achieve a synergistic therapeutic effect or to combat drug resistance by hitting multiple pathways at once. youtube.com For example, combining different inhibitors that target multiple pathways is a known strategy to combat drug resistance. youtube.com

The design of such multi-target ligands requires a deep understanding of the structural biology of the intended targets. Computational methods, including molecular docking and dynamic simulations, will be essential to engineer derivatives that can effectively bind to the distinct active sites of different proteins. rsc.org

Development of Advanced Delivery Systems for Molecular Probes

The efficacy of a therapeutic agent is often limited by its delivery to the specific site of action in the body. Advanced drug delivery systems (DDS) offer a means to overcome challenges such as poor solubility, nonspecific distribution, and rapid clearance. cd-bioparticles.comnih.gov For this compound, particularly when used as a molecular probe to study biological systems, sophisticated delivery strategies are a key area for future research.

Nanoparticle-based systems represent a versatile platform for delivering small-molecule drugs. cd-bioparticles.comnih.gov Encapsulating the compound within nanocarriers, such as liposomes, polymeric nanoparticles, or nanostructured lipid carriers (NLCs), can enhance its solubility, protect it from degradation, and prolong its circulation time. nih.govacs.org Furthermore, the surface of these nanoparticles can be functionalized with targeting ligands (e.g., antibodies, peptides) to direct the compound specifically to diseased cells or tissues, thereby increasing its local concentration and reducing off-target toxicity. wikipedia.orgnih.gov

Another promising avenue is the development of stimuli-responsive delivery systems. nih.govnih.gov These "smart" systems are designed to release their payload in response to specific internal or external triggers. researchgate.net For example, a carrier could be engineered to release this compound in the tumor microenvironment, which is characterized by lower pH or the presence of specific enzymes. nih.gov Fluorescent probes can be integrated into these delivery systems to monitor drug release and distribution in real-time, providing valuable data to optimize the delivery process. nih.govmdpi.com

| Delivery System | Mechanism | Potential Advantage for this compound |

| Lipid Nanoparticles (LNPs) | Encapsulation within a lipid-based vesicle. mdpi.com | Improves solubility and can be functionalized for targeted delivery. |

| Polymeric Nanoparticles | Entrapment within or covalent attachment to a polymer matrix. cd-bioparticles.com | Allows for controlled and sustained release of the compound. rutgers.edu |

| Stimuli-Responsive Hydrogels | A polymer network that releases the drug in response to triggers like pH, temperature, or enzymes. nih.govresearchgate.net | Enables site-specific drug release in diseased tissues, minimizing systemic exposure. |

| Fluorescent Probe Conjugates | Covalent linking of the compound to a fluorescent dye. nih.govmdpi.com | Allows for real-time imaging of the compound's uptake, distribution, and target engagement within living cells. labroots.comnewswise.com |

Theoretical Frameworks for Predicting Novel Biological Activities Based on Structural Features and Interaction Profiles

Developing theoretical frameworks to predict the biological activity of a molecule based on its structure is a cornerstone of modern medicinal chemistry. For this compound, establishing robust computational models can guide the exploration of its therapeutic potential and uncover novel applications.

These frameworks are built upon a combination of computational techniques. Molecular docking studies, which have been used for related pyridine-3-carboxamide analogs, can predict the binding affinity and orientation of the compound within the active site of a protein. labroots.comrsc.org This provides insights into potential protein-ligand interactions, such as hydrogen bonds and hydrophobic interactions, which are crucial for biological activity. rsc.org

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific target. By creating a pharmacophore model for this compound, researchers can screen large databases for other compounds with similar features or design new derivatives that better match the model. acs.org

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By analyzing how variations in structural descriptors (e.g., electronic, steric, and hydrophobic properties) affect a compound's potency, QSAR models can predict the activity of new, unsynthesized analogs. nih.gov Integrating these theoretical approaches creates a powerful predictive engine to systematically explore the chemical space around this compound, guiding future synthetic efforts toward molecules with novel or improved biological functions.

Q & A

Basic Research Questions

Q. How can the crystal structure of N-(4-sulfamoylphenyl)pyridine-3-carboxamide be determined experimentally?

- Methodological Answer : Use single-crystal X-ray diffraction (SC-XRD) with refinement programs like SHELXL (part of the SHELX suite) for structure solution and refinement. For example, SHELX integrates direct methods (e.g., SHELXD) and least-squares refinement to resolve atomic positions, thermal parameters, and hydrogen bonding networks. Validate the structure using tools like ORTEP-III for graphical representation .

Q. What computational approaches are effective for predicting the binding affinity of this compound to biological targets?

- Methodological Answer : Perform molecular docking simulations using software like AutoDock Vina or Schrödinger Suite. Key steps include:

- Preparing the ligand (optimize geometry with DFT or semi-empirical methods).

- Selecting a validated protein structure (e.g., SARS-CoV-2 spike glycoprotein from PDB).

- Analyzing binding modes and affinity (e.g., compound 36 in showed -8.8 kcal/mol for envelope protein binding). Cross-validate with MD simulations to assess stability .

Q. How can synthetic routes for this compound be optimized to minimize impurities?

- Methodological Answer : Use reaction condition screening (e.g., solvent polarity, temperature, catalyst loading) and analytical techniques like HPLC or LC-MS to monitor intermediates. For pyridinecarboxamide derivatives, coupling reactions (e.g., EDC/HOBt-mediated amidation) under inert atmospheres reduce side products. Purification via column chromatography or recrystallization improves yield .

Advanced Research Questions

Q. How should researchers address contradictions in reported binding affinities across studies?

- Methodological Answer : Investigate experimental variables such as:

- Protein conformational states : Use cryo-EM or NMR to capture dynamic target structures.

- Solvent effects : Compare binding assays in different buffers (e.g., Tris vs. PBS).

- Computational parameters : Adjust docking grid sizes or scoring functions (e.g., MM/GBSA vs. Glide SP). For example, highlights discrepancies between modeled and template protein affinities (-10.1 vs. -8.7 kcal/mol for nucleocapsid proteins) due to structural variations .

Q. What strategies can balance pharmacological efficacy and toxicity during lead optimization?

- Methodological Answer : Conduct parallel SAR studies focusing on:

- Pharmacophore modification : Replace the sulfamoyl group with bioisosteres (e.g., carbamate) to reduce off-target interactions.

- ADME profiling : Use in silico tools like SwissADME to predict permeability (LogP ~2.57, PSA ~68.01 Ų from ) and metabolic stability. Validate with hepatic microsome assays .

Q. How can crystallization challenges (e.g., polymorphism) be systematically addressed?

- Methodological Answer : Screen crystallization conditions using high-throughput platforms (e.g., sitting-drop vapor diffusion) with varied solvents (DMSO, ethanol) and additives (polyethylene glycol). Analyze polymorphs via PXRD and DSC. For pyridinecarboxamides, highlights the role of hydrogen bonding (N–H···O) in stabilizing crystal lattices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.